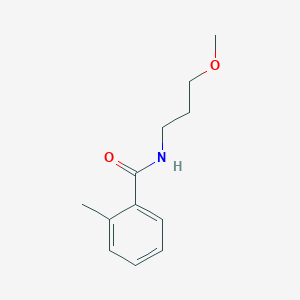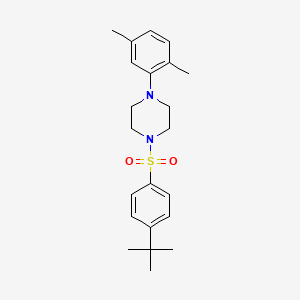![molecular formula C17H18N2O3S2 B4611968 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4611968.png)
1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazines with ketones under acidic conditions to form the indole core . The methylsulfanyl group is introduced via thiolation reactions using methylthiolating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its indole core is a common motif in many biologically active compounds, while the sulfonamide and methylsulfanyl groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
1-acetyl-N-(3-methylsulfanylphenyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-12(20)19-9-8-13-10-16(6-7-17(13)19)24(21,22)18-14-4-3-5-15(11-14)23-2/h3-7,10-11,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXYVGSRBLSTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4611891.png)
![ethyl 2-[({5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4611895.png)
![2-({[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4611901.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4611909.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4611924.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide](/img/structure/B4611926.png)

![N-(4-bromophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4611948.png)
![(5Z)-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4611960.png)
![N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4611972.png)
![7-methyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4611978.png)
![Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B4611982.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4612000.png)
